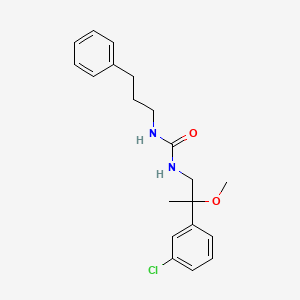
1-(2-(3-氯苯基)-2-甲氧基丙基)-3-(3-苯基丙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea" is a urea derivative, which is a class of compounds known for their potential pharmacological properties, particularly as anticancer agents. Urea derivatives are often synthesized for their biological activities and are evaluated in vitro for their cytotoxic effects on various cancer cell lines. The presence of aryl groups and specific substituents like chloro and methoxy groups can significantly influence the biological activity of these compounds .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of similar compounds, 1-aryl-3-(2-chloroethyl) ureas are synthesized from 4-phenylbutyric acid and alkylanilines . Another related compound, 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, was synthesized using a carbonylation reaction with triphosgene and trimethylamine, followed by the addition of 4-methoxyaniline . These methods highlight the versatility in the synthesis of urea derivatives, which can be adapted to introduce various substituents and achieve high yields .
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. The aryl groups attached to the urea moiety can be modified to include various substituents, such as chloro, methoxy, or pyridyl groups, which can affect the compound's electronic properties and, consequently, its biological activity . The structure of these compounds is typically confirmed using spectroscopic methods such as FTIR, UV-VIS, NMR spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, depending on their substituents and the conditions applied. For instance, the chloroethyl group in 1-aryl-3-(2-chloroethyl) ureas suggests potential for alkylation reactions, which could be relevant in their anticancer activity . Additionally, the presence of reactive groups like hydroxy or methoxy may allow for further functionalization or participate in intramolecular reactions, such as the Michael addition, to yield chiral alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aryl groups. The introduction of electron-withdrawing or electron-donating groups can affect the compound's polarity and hydrogen bonding capability, which in turn can influence its solubility in various solvents. The cytotoxicity of these compounds against cancer cell lines is a critical chemical property, with some derivatives showing significant antiproliferative effects and potency comparable to known anticancer drugs . The hypocholesteremic effects of related metabolites also indicate the potential for diverse biological activities .
科学研究应用
抗癌潜力
研究发现,对称的 N,N'-二芳基脲与 1-(2-(3-氯苯基)-2-甲氧基丙基)-3-(3-苯基丙基)脲 在结构上相似,是 eIF2α 激酶血红素调节抑制剂的强效激活剂,在癌症治疗中显示出前景。这些化合物已被发现可以减少 eIF2·GTP·tRNA(i)(Met) 三元复合物的丰度并抑制癌细胞增殖。优化这些分子的努力集中在提高溶解性的同时保持生物活性,表明它们作为开发无毒靶向特异性抗癌剂的先导的潜力 (Denoyelle 等,2012)。
环境科学应用
在环境背景下,广泛研究了包括与 1-(2-(3-氯苯基)-2-甲氧基丙基)-3-(3-苯基丙基)脲 在结构上相关的化合物的取代脲类除草剂的降解。这些研究提供了对这些化学物质在水生环境、土壤和各种物理化学条件下的持久性和分解的见解,突出了它们的环境影响和归宿 (Katz & Strusz,1968),(Gatidou & Iatrou,2011)。
非线性光学材料
对掺杂在聚合物中的双查耳酮衍生物的研究揭示了非线性光学领域的重要进展。这些研究表明,某些衍生物表现出增强的二次谐波产生 (SHG) 效率和超极化率,由于其强烈的双光子吸收现象,使其成为光限制应用的潜在材料。这突出了脲衍生物在开发性能改进的新型光学材料中的相关性 (Shettigar 等,2006)。
缓蚀
已经研究了某些脲衍生物作为缓蚀剂的功效,在酸性环境中保护低碳钢方面显示出有希望的结果。这项研究表明这些化合物在工业过程中减轻腐蚀的潜在应用,从而延长金属结构和部件的寿命 (Bahrami & Hosseini,2012)。
新型抗惊厥剂
研究发现包括 1-[(3-氯苯基)苯甲基]脲在内的化合物具有抗惊厥活性。这些化合物已显示出对脑结构中生物电活动和离子含量的影响,表明它们作为新型抗惊厥剂的潜力。这一研究领域可能会导致癫痫和相关疾病的新治疗方案的开发 (Vengerovskii 等,2014)。
属性
IUPAC Name |
1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c1-20(25-2,17-11-6-12-18(21)14-17)15-23-19(24)22-13-7-10-16-8-4-3-5-9-16/h3-6,8-9,11-12,14H,7,10,13,15H2,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAXXVIMNXSYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCCC1=CC=CC=C1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-fluorophenyl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B2515518.png)
![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2515519.png)
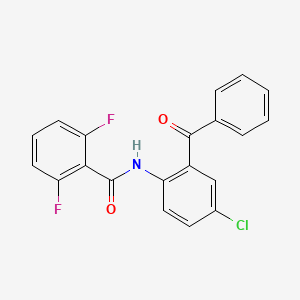
![3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2515521.png)

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2515524.png)
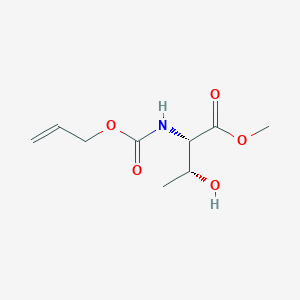
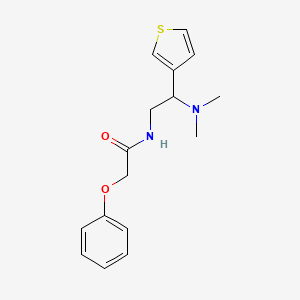
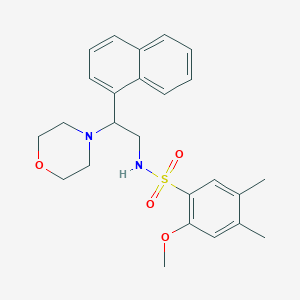
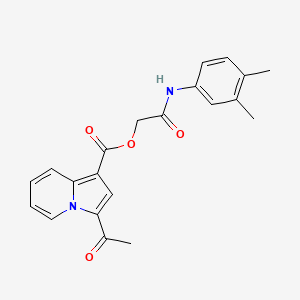
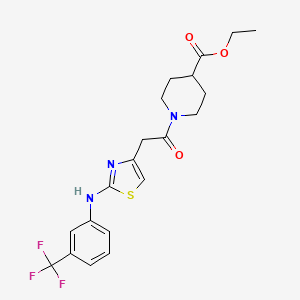
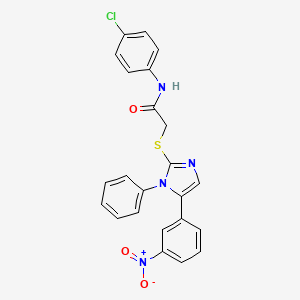
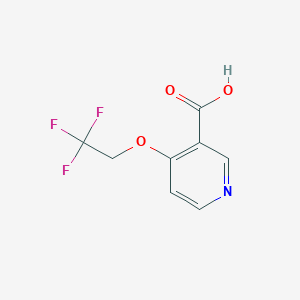
![6,7-difluoro-1-(4-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2515537.png)